![molecular formula C19H18ClNO3S2 B330883 METHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B330883.png)
METHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound featuring a benzothiophene and thiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiophene Core: Starting with a suitable precursor such as 3-chloro-6-methylbenzothiophene, the compound is synthesized through a series of reactions including halogenation and cyclization.
Introduction of the Thiophene Moiety: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiophene and benzothiophene rings.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as ligands for various biological targets.
Medicine
The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development. It could be explored for its anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties, given the presence of both benzothiophene and thiophene rings.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The benzothiophene and thiophene rings could facilitate binding to hydrophobic pockets in proteins, while the ester and carbonyl groups might participate in hydrogen bonding or other interactions.
類似化合物との比較
Similar Compounds
- Methyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3-thiophenecarboxylate
- Ethyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate
Uniqueness
Compared to similar compounds, METHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged to develop specialized applications in various fields.
特性
分子式 |
C19H18ClNO3S2 |
|---|---|
分子量 |
407.9 g/mol |
IUPAC名 |
methyl 2-[(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H18ClNO3S2/c1-5-11-10(3)25-18(14(11)19(23)24-4)21-17(22)16-15(20)12-7-6-9(2)8-13(12)26-16/h6-8H,5H2,1-4H3,(H,21,22) |
InChIキー |
XBNJCGVISSOOII-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C3=C(S2)C=C(C=C3)C)Cl)C |
正規SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C3=C(S2)C=C(C=C3)C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


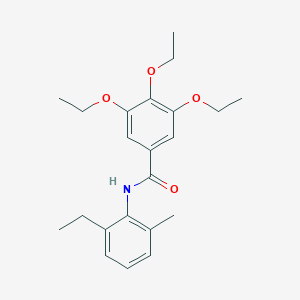
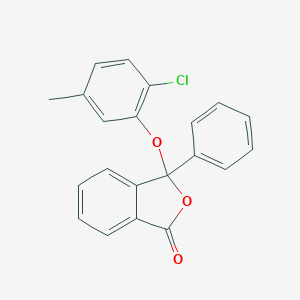
![Propyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330803.png)
![Dimethyl 5-[(methoxycarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B330805.png)
![2-[4-(dimethylamino)phenyl]-3-(3-ethoxyphenyl)-6-iodo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B330806.png)
![Methyl 6-ethyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330807.png)
![3-[(3,5-Dimethyl-1-piperidinyl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B330808.png)
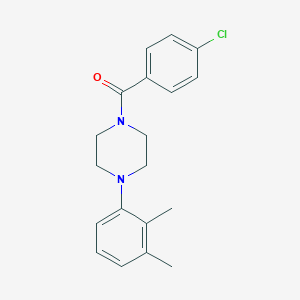
![Methyl 2-[(2,6-dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330816.png)
![3-Benzyl-4-methyl-7-[(4-nitrophenyl)methoxy]chromen-2-one](/img/structure/B330817.png)
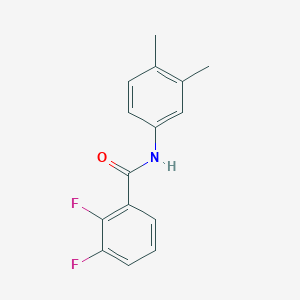
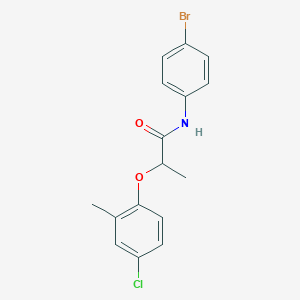
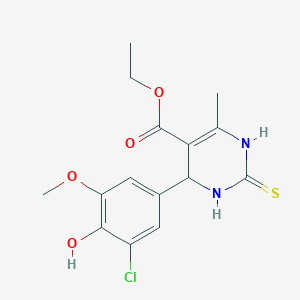
![6-Ethyl-2-{[3-(4-isopropylphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B330823.png)
